异卡拉帕乌宾

描述

Molecular Structure Analysis

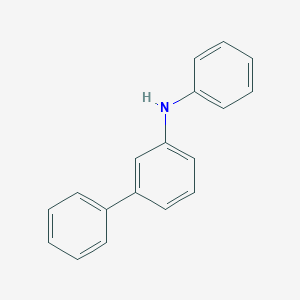

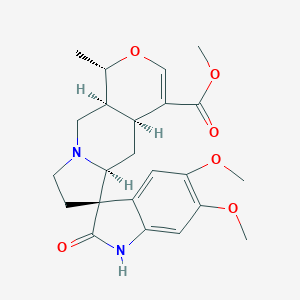

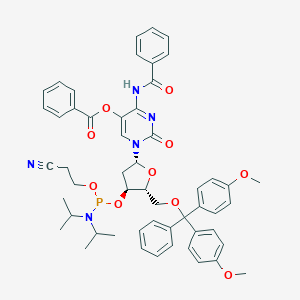

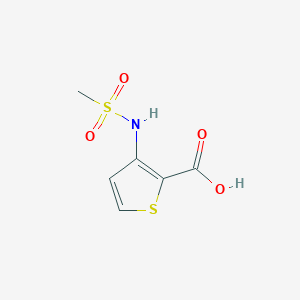

The molecular structure of Isocarapanaubine includes a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The InChIKey for Isocarapanaubine is QIZNWMMOECVGAP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Isocarapanaubine has several computed properties. Its molecular weight is 428.5 g/mol, and it has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 4 .科学研究应用

营养研究中的核技术和同位素技术

营养领域的研究所得益于核技术和同位素技术,其中包括使用稳定同位素对营养摄入、身体成分、能量消耗和微量营养素状态进行详细评估。这些方法已成为国际原子能机构营养计划的众多协调研究项目和技术合作项目的组成部分。虽然没有直接提及异卡拉帕乌宾,但这些技术可能与研究其营养意义有关 (Iyengar,2002 年)。

药物发现和开发

在化学、药理学和临床科学的指导下,药物发现的历史视角阐明了医学的进步。分子生物学和基因组科学在药物发现中的作用,这可能与含有异卡拉帕乌宾等化合物的药物的开发有关,得到了强调 (Drews,2000 年)。

血管舒张 β-咔啉生物碱

一项对新对生内索斯佩玛的研究(该研究产生了包括异卡拉帕乌宾在内的生物碱)发现,来自该植物的新生物碱显示出有效的血管舒张作用。这表明异卡拉帕乌宾在心血管健康中具有潜在的治疗应用 (Ahmad 等人,2010 年)。

与核酸结合的异喹啉生物碱的治疗潜力

异喹啉生物碱(包括异卡拉帕乌宾在内)在生物医学研究和药物开发中具有重要意义,特别是由于其抗癌特性。这些生物碱与核酸的相互作用及其对药物设计的意义是正在进行研究的关键领域 (Bhadra 和 Kumar,2011 年)。

健康和营养监测中的同位素工具

同位素工具在促进健康和营养监测方面至关重要,尤其是在发展中国家。它们有助于评估食品补充计划的营养影响,其中可能包括对异卡拉帕乌宾等化合物的研究 (Valencia 和 Iyengar,2002 年)。

安全和危害

When handling Isocarapanaubine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Mode of Action

It is known that this compound exhibits certain pharmacological activities, which suggests that it interacts with specific targets in the body .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 7-Isocarapanaubine is currently unknown .

Result of Action

7-Isocarapanaubine has been found to exhibit antimicrobial, antiviral, and antitumor activities . It also shows some anti-inflammatory and analgesic effects, which may be beneficial in the treatment of inflammatory and pain-related conditions .

属性

IUPAC Name |

methyl (1S,4aS,5aS,6S,10aS)-5',6'-dimethoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-12-14-10-25-6-5-23(20(25)7-13(14)15(11-31-12)21(26)30-4)16-8-18(28-2)19(29-3)9-17(16)24-22(23)27/h8-9,11-14,20H,5-7,10H2,1-4H3,(H,24,27)/t12-,13-,14-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZNWMMOECVGAP-XRWSZIPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC(=C(C=C5NC4=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Isocarapanaubine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Isocarapanaubine and where is it found in nature?

A1: Isocarapanaubine is an indole alkaloid found naturally in the bark of certain plants within the Apocynaceae family. Specifically, researchers have isolated it from Neisosperma oppositifolia [, ] and Rauwolfia salicifolia [].

Q2: What is the molecular structure of Isocarapanaubine?

A2: While the provided abstracts don't explicitly detail the spectroscopic data for Isocarapanaubine, they highlight the use of various spectroscopic techniques in the structural elucidation of other isolated compounds. These techniques, including UV, IR, 1D-NMR (1H, 13C, and DEPT), 2D-NMR (COSY, NOESY, HMQC/HSQC, and HMBC) and MS (LCMS and HRESIMS) [, ], are standard methods for determining the structures of organic compounds like Isocarapanaubine.

Q3: Has any research been done on the potential biological activity of Isocarapanaubine?

A3: While the provided abstracts don't specify any biological activity for Isocarapanaubine itself, they do mention the vasorelaxant effects observed for two related beta-carboline alkaloids, Oppositinines A and B, also isolated from Neisosperma oppositifolia []. This suggests that further research into the bioactivity of Isocarapanaubine may be warranted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B170712.png)

![8-Benzyl-4-(cyclohexylamino)-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B170715.png)

![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)